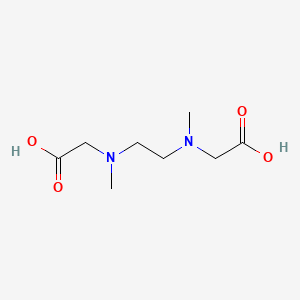
((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid: is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.224 g/mol . It is characterized by the presence of two carboxymethyl groups and two methylamino groups attached to an ethyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid typically involves the reaction of ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include:
Ethylenediamine: Used as the starting material.
Formaldehyde: Acts as a carbon source.
Sodium cyanide: Provides the cyanide ion for the reaction.
Hydrolysis: Converts the intermediate product into the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous reactors: To control the reaction environment.
Purification steps: Such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Carboxylic acids: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is used as a chelating agent to bind metal ions, which is useful in various biochemical assays and experiments.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, which can be inhibited or activated by the compound. This chelation process can lead to changes in cellular functions and metabolic processes.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for metal ions.
Uniqueness: ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid is unique due to its specific structure, which allows for selective binding to certain metal ions. This selectivity makes it valuable in applications where precise control over metal ion interactions is required.
Propiedades
Número CAS |
6636-72-2 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-[2-[carboxymethyl(methyl)amino]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H16N2O4/c1-9(5-7(11)12)3-4-10(2)6-8(13)14/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
AVHSSMVTBDPMIP-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)

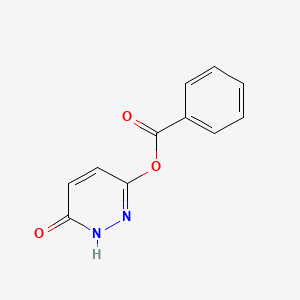


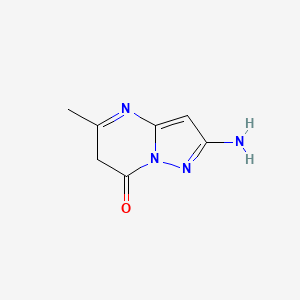
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)
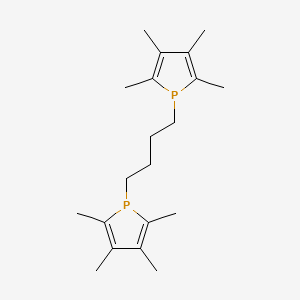
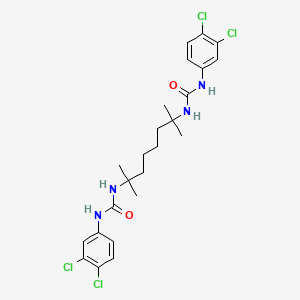
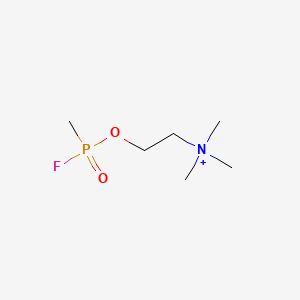
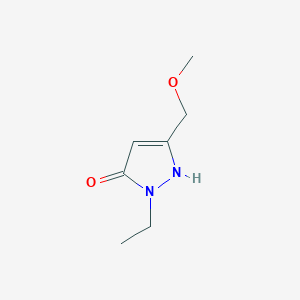
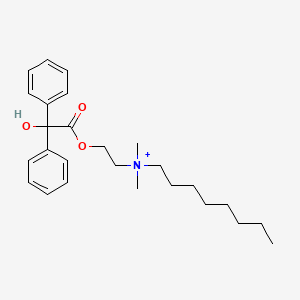
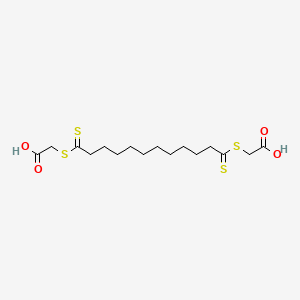
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
